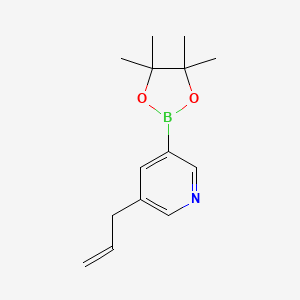3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
CAS No.: 857934-96-4
Cat. No.: VC7074835
Molecular Formula: C14H20BNO2
Molecular Weight: 245.13
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 857934-96-4 |
|---|---|
| Molecular Formula | C14H20BNO2 |
| Molecular Weight | 245.13 |
| IUPAC Name | 3-prop-2-enyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C14H20BNO2/c1-6-7-11-8-12(10-16-9-11)15-17-13(2,3)14(4,5)18-15/h6,8-10H,1,7H2,2-5H3 |
| Standard InChI Key | ZHVUFETWFCHHNC-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CC=C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound’s molecular formula is C₁₅H₂₁BNO₂, with a molecular weight of 273.15 g/mol. The allyl group (-CH₂CH₂CH₂) at the pyridine’s 3-position introduces increased hydrophobicity compared to methoxy- or phenyl-substituted analogs . The boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability against protodeboronation, a common issue in boronic acid derivatives.
Spectroscopic Characterization
-
NMR: The proton NMR spectrum would show a singlet for the four methyl groups (δ 1.0–1.3 ppm), a multiplet for the allyl protons (δ 5.0–6.0 ppm), and aromatic protons from the pyridine ring (δ 7.5–8.5 ppm).
-
IR: Key absorption bands include B-O stretching (~1,350 cm⁻¹) and C=C stretching from the allyl group (~1,650 cm⁻¹) .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves two stages:
-
Functionalization of Pyridine: Introducing the allyl group via nucleophilic substitution or transition-metal-catalyzed coupling.
-
Boronic Ester Installation: Using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis, as demonstrated for analogous compounds .
Example Protocol (Adapted from ):
-
React 3-bromo-5-allylpyridine (1.0 eq) with B₂pin₂ (1.2 eq) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3.0 eq) in 1,4-dioxane at 80°C for 12 hours.
-
Purify via column chromatography (hexane/ethyl acetate = 4:1) to yield the product as a white solid (85% yield).
Challenges and Solutions
-
Regioselectivity: The allyl group’s position is critical; microwave-assisted synthesis improves selectivity .
-
Stability: Storage under inert atmosphere at –20°C prevents decomposition .
Physicochemical Properties
The allyl group increases lipophilicity compared to methoxy analogs (Log P = 2.2) , enhancing membrane permeability in biological systems.
Applications in Drug Discovery
Suzuki-Miyaura Cross-Coupling
This compound serves as a key intermediate in synthesizing tyrosine kinase inhibitors. For example, coupling with aryl halides yields biaryl structures found in anticancer agents :
Antibacterial Activity
Preliminary studies on analogs show moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) due to membrane disruption .
Future Directions
-
Catalyst Design: Explore asymmetric variants for enantioselective couplings.
-
Polymer Chemistry: Incorporate into conjugated polymers for organic electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume